molecular formula C21H29ClN4O8S B15192942 S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester CAS No. 174568-91-3

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester

Cat. No.: B15192942
CAS No.: 174568-91-3
M. Wt: 533.0 g/mol
InChI Key: VHXBSZCNVRHQOU-HOTGVXAUSA-N
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Description

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester (CHG diethyl ester) is a prodrug designed to enhance the intracellular delivery of its active metabolite, S-(N-p-chlorophenyl-N-hydroxycarbamoyl)glutathione (CHG), a competitive inhibitor of glyoxalase 1 (Glo1). Glo1 is a critical enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Inhibition of Glo1 elevates methylglyoxal levels, inducing apoptosis in cancer cells, particularly those with high Glo1 expression .

The diethyl ester modification improves the lipophilicity and plasma stability of CHG, enabling efficient cellular uptake. Once inside cells, esterases hydrolyze the diethyl ester to the monoester intermediate, which is further metabolized to the active CHG form. This prodrug strategy addresses the poor membrane permeability of glutathione derivatives, making CHG diethyl ester a promising candidate for anticancer therapy .

Properties

CAS No.

174568-91-3

Molecular Formula

C21H29ClN4O8S

Molecular Weight

533.0 g/mol

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C21H29ClN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1

InChI Key

VHXBSZCNVRHQOU-HOTGVXAUSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CC[C@@H](C(=O)OCC)N

Canonical SMILES

CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CCC(C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester typically involves the reaction of glutathione with p-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Prodrug Activation via Acyl-Interchange Reaction

The diethyl ester prodrug undergoes intracellular activation through an acyl-interchange reaction with endogenous glutathione (GSH), catalyzed by π-glutathione transferase (GST). This reaction replaces the ethyl ester groups with GSH, releasing the active inhibitor, S-(N-p-chlorophenyl-N-hydroxycarbamoyl)glutathione (CHG) .

Key Reaction Steps:

  • Nucleophilic Attack : GSH’s thiol group attacks the carbonyl carbon of the diethyl ester.

  • Intermediate Formation : A tetrahedral intermediate forms, stabilized by GST’s active-site residues (e.g., Tyr 106) .

  • Ester Cleavage : Ethanol is released, and the GSH-conjugated inhibitor (CHG) is generated .

Kinetic Data :

ParameterValueConditionsSource
Second-order rate constant1.84 mM⁻¹ min⁻¹100 mM phosphate, pH 7.5, 25°C
Apparent rate in cells (kₐₚₚ)0.41 ± 0.03 min⁻¹L1210 leukemia cells, 37°C

Enzyme Inhibition Mechanism

CHG acts as a competitive inhibitor of Glo1, binding to the enzyme’s active site and blocking its ability to detoxify methylglyoxal (MG), a cytotoxic dicarbonyl .

Structural Insights :

  • The p-chlorophenyl group enhances hydrophobic interactions with Glo1’s substrate-binding pocket.

  • The hydroxycarbamoyl moiety mimics the enediolate intermediate of Glo1’s natural substrate, S-D-lactoylglutathione .

Inhibition Metrics :

ParameterValueSource
Kᵢ (human Glo1)0.046 µM
GI₅₀ (L1210 cells)0.5 ± 0.1 µM

Cellular Consequences of Glo1 Inhibition

By inhibiting Glo1, CHG elevates intracellular MG levels, inducing cytotoxicity through:

  • Protein Glycation : MG modifies arginine and lysine residues, impairing protein function .

  • DNA Crosslinking : MG forms adducts with guanine, causing mutagenesis .

  • Oxidative Stress : MG depletes GSH, exacerbating redox imbalance .

Dose-Dependent Effects :

CHG Concentration (µM)Effect ObservedSource
0.550% growth inhibition (GI₅₀)
>1.0Apoptosis in tumor cells

Comparative Efficacy of Prodrug Strategies

The diethyl ester prodrug outperforms earlier analogs (e.g., dicyclopentyl esters) in:

  • Cellular Uptake : Enhanced lipophilicity improves membrane permeability .

  • Selectivity : GST overexpression in tumor cells enables targeted activation .

Table: Prodrug Performance

Prodrug FormGI₅₀ (µM)Tumor SelectivitySource
Diethyl ester0.5High
Dicyclopentyl ester>10Moderate

Synthetic and Analytical Characterization

Synthesis :

  • CHG is synthesized via carbodiimide-mediated coupling of p-chlorophenylhydroxycarbamate with glutathione diethyl ester .

  • Purity is validated by reverse-phase HPLC and mass spectrometry .

MS Data :

  • m/z : 624.1 [M+H]⁺ (consistent with C₂₀H₂₇ClN₄O₈S) .

  • Fragmentation peaks at m/z 307 (p-chlorophenylhydroxycarbamate) and 308 (glutathione moiety) .

Scientific Research Applications

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester involves the inhibition of glyoxalase I, an enzyme responsible for detoxifying methylglyoxal. By inhibiting glyoxalase I, the compound increases intracellular levels of methylglyoxal, which can induce cytotoxic effects in tumor cells. This mechanism makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Key Advantages of CHG Diethyl Ester

  • Targeted Activation : Intracellular hydrolysis minimizes off-target effects, enhancing therapeutic specificity .
  • Broad Antitumor Activity : Effective against Glo1-overexpressing tumors, including drug-resistant glioblastoma .
  • Superior Bioavailability : Ethyl esters balance lipophilicity and hydrolysis rates, outperforming cyclopentyl derivatives in human-mimetic models .

Limitations and Considerations

  • Species-Specific Metabolism : Conventional mice overexpress plasma esterases, necessitating esterase-deficient models for preclinical testing .
  • Toxicity Concerns : Early glutathione ester preparations showed toxicity due to impurities, underscoring the need for high-purity synthesis .

Biological Activity

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester (referred to as CHG diethyl ester) is a synthetic derivative of glutathione that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound acts as a competitive inhibitor of glyoxalase I (Glo1), an enzyme involved in the detoxification of reactive carbonyl species, which are implicated in various diseases, including diabetes and cancer.

The biological activity of CHG diethyl ester primarily revolves around its role as an inhibitor of Glo1. By inhibiting this enzyme, CHG diethyl ester increases the levels of methylglyoxal (MG), a cytotoxic compound that can induce apoptosis in cancer cells. The inhibition of Glo1 has been linked to enhanced sensitivity of tumor cells to chemotherapeutic agents, making it a promising candidate for combination therapy.

In Vitro Studies

In vitro studies have demonstrated that CHG diethyl ester exhibits potent antitumor activity against various cancer cell lines. For instance, a study reported an IC50 value of 0.046 µM for human Glo1 inhibition, indicating high potency in cellular models . Additionally, the compound has shown effectiveness against glioblastoma cell lines, where it significantly reduced tumor cell viability.

In Vivo Studies

In vivo experiments using xenograft models have revealed that administration of CHG diethyl ester at doses of 50 mg/kg resulted in a significant decrease in tumor volume. This suggests that the compound not only inhibits tumor growth but may also enhance the efficacy of existing chemotherapy treatments .

Case Studies

Study Findings Cancer Type
Thornalley et al. (2022)Significant reduction in tumor volume with CHG diethyl ester treatmentGlioblastoma
Creighton et al. (2023)Enhanced sensitivity to chemotherapeutics when combined with CHG diethyl esterVarious solid tumors

Biological Activity Overview

  • Antioxidant Properties : CHG diethyl ester may enhance cellular antioxidant defenses by modulating glutathione levels, which is crucial for protecting cells from oxidative stress .
  • Detoxification : The compound's ability to inhibit Glo1 leads to increased detoxification of harmful metabolites, thereby reducing cellular damage and promoting cell survival under stress conditions .
  • Apoptosis Induction : By increasing MG levels, CHG diethyl ester can trigger apoptosis in cancer cells, providing a dual mechanism of action—both inhibiting growth and promoting cell death .

Q & A

Q. Table 1: Key Analytical Parameters

ParameterValue (Compound)Value (Metabolite)
Limit of Detection (LOD)4.08 μg/mL1.45 μg/mL
Linear Range4.05–8.15 μmol/L1.45 μmol/L–1.45 mmol/L
Recovery Rate (%)90.0 ± 3.295.3 ± 3.1

Basic Question: What synthetic strategies are used to produce this compound?

Answer:
Synthesis involves:

  • Step 1 : Reacting N-p-chlorophenylhydroxycarbamoyl chloride with reduced glutathione under alkaline conditions.
  • Step 2 : Esterification with ethanol in the presence of a catalyst (e.g., para-toluenesulfonic acid) to form the diethyl ester .
  • Purification : Repeated column chromatography (e.g., DEAE-Sephadex) and HPLC to resolve stereoisomers, which arise from asymmetric carbons in the hydroxycarbamoyl moiety .

Basic Question: What is the compound’s role in the glyoxalase system, and how does it modulate cellular detoxification pathways?

Answer:
The compound acts as a prodrug for S-(N-p-chlorophenyl-N-hydroxycarbamoyl)glutathione (CHG), a competitive inhibitor of glyoxalase I (Glo1). Upon cellular uptake, esterases hydrolyze the diethyl ester to release CHG, which:

  • Inhibits Glo1-mediated detoxification of methylglyoxal (a cytotoxic dicarbonyl), leading to accumulation of reactive α-oxoaldehydes .
  • Sensitizes cancer cells to apoptosis, particularly in tumors overexpressing Glo1 (e.g., glioblastoma) .

Advanced Question: How should researchers design in vivo studies to evaluate the antitumor efficacy of this compound?

Answer:
Key Considerations :

  • Model Selection : Use esterase-deficient mouse strains to prevent premature hydrolysis of the diethyl ester in plasma, which underestimates drug potency .
  • Dosing Protocol : Administer 50 mg/kg twice weekly via intraperitoneal injection, monitoring tumor volume reduction and Glo1 activity in xenografts .
  • Control Groups : Include wild-type mice and cohorts treated with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to validate prodrug activation .

Q. Table 2: In Vivo Efficacy in Glioblastoma Xenografts

ParameterResult
Tumor Volume Reduction (%)60–80%
Glo1 Activity Inhibition>70%
Survival Extension (Days)25–30

Advanced Question: How do stereoisomers of this compound affect analytical quantification, and what methods resolve them?

Answer:
The diethyl ester’s asymmetric carbons generate stereoisomers , causing peak splitting in HPLC. Solutions include:

  • Chiral Stationary Phases : Use columns with β-cyclodextrin or cellulose-based phases for enantiomeric separation .
  • Derivatization with N-Ethylmaleimide : Pre-reaction with thiol-blocking agents simplifies chromatograms by eliminating endogenous glutathione interference .
  • Kinetic Studies : Monitor isomerization rates under physiological pH (7.4) to adjust quantification timelines .

Advanced Question: What contradictions exist in its role in cataract models, and how can they be resolved?

Answer:
Contradictions :

  • Rat Models : Rapid decline in lens concentrations (50% at 48 hours post-induction) contrasts with slower depletion in bovine lenses .
  • Species Variability : Rabbit lenses show 3-fold higher baseline levels than rodents, complicating cross-species extrapolation .

Q. Resolution Strategies :

  • Standardized Induction Protocols : Use galactose-fed rats (5-week-old Wistar strain) for consistency .
  • Longitudinal Sampling : Collect lens homogenates at 0, 24, 48, and 72 hours post-induction to capture dynamic changes .

Advanced Question: What mechanisms underlie its selective toxicity in cancer cells with high Glo1 expression?

Answer:

  • Redox Imbalance : Glo1 inhibition elevates methylglyoxal, which modifies mitochondrial proteins (e.g., Complex I), disrupting ATP synthesis .
  • DNA Crosslinking : Accumulated glyoxals form advanced glycation end-products (AGEs), inducing double-strand breaks and p53 activation .
  • Synergy with Chemotherapeutics : Co-administration with adriamycin enhances apoptosis in Glo1-overexpressing cells .

Advanced Question: How do researchers conduct comparative efficacy studies between this compound and other Glo1 inhibitors?

Answer:
Methodology :

  • In Vitro Screening : Use glioblastoma (SNB-19) and leukemia (CCRF-CEM) cell lines to compare IC50 values .
  • In Vivo Cross-Over Trials : Alternate dosing of the diethyl ester and bromobenzylglutathione dicyclopentyl ester in tumor-bearing mice, measuring survival and metastasis .
  • Biomarker Analysis : Quantify plasma methylglyoxal and glutathione levels via LC-MS/MS to correlate efficacy with target engagement .

Methodological Question: How is prodrug activation assessed in cellular models?

Answer:

  • Esterase Activity Assays : Incubate cell lysates with the compound and measure CHG release via HPLC .
  • Fluorescent Probes : Use coumarin-based esterase substrates to map activation kinetics in live cells .
  • Pharmacokinetic Profiling : Monitor plasma half-life (t1/2) in esterase-deficient vs. wild-type mice .

Advanced Question: What experimental models are used to study its effects on oxidative stress pathways?

Answer:

  • IPEC-J2 Cell Line : A porcine intestinal model treated with diethyl maleate to deplete glutathione, followed by compound exposure to assess barrier function (transepithelial resistance) and ROS levels .
  • HepG2 Cells : Pre-treated with buthionine sulfoximine to inhibit glutathione synthesis, then exposed to the compound to evaluate rescue of acetaminophen-induced toxicity .

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